

A Comparative Guide to the Metabolic Stability of 4-Hydroxycrotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	4-Hydroxycrotonic acid
Cat. No.:	B029462
Get Quote	

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of assessing its potential therapeutic efficacy and safety profile. This guide provides a comprehensive comparative study of the metabolic stability of **4-Hydroxycrotonic acid** (4-HCA). As a known active metabolite of γ -hydroxybutyric acid (GHB), a compound with complex pharmacology and a history of both therapeutic use and abuse, the metabolic characteristics of 4-HCA are of significant interest.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers self-validating experimental designs, and is grounded in authoritative scientific literature. We will explore the known metabolic landscape of GHB as a crucial comparator, hypothesize the metabolic pathways of 4-HCA, and provide detailed methodologies to empower researchers to generate robust, comparative data.

Introduction to 4-Hydroxycrotonic Acid and Its Metabolic Context

trans-4-Hydroxycrotonic acid (T-HCA), also known as γ -hydroxycrotonic acid (GHC), is an unsaturated derivative and an active metabolite of γ -hydroxybutyric acid (GHB).^[1] GHB itself is a short-chain fatty acid and a neurotransmitter with a rapid and complex metabolism.^[2] While the metabolism of GHB is well-documented, involving conversion to succinic semialdehyde and subsequent entry into the Krebs cycle, the specific metabolic fate and stability of 4-HCA are less well-characterized.^{[2][3]}

The introduction of a double bond in the carbon chain of 4-HCA compared to GHB suggests potentially different interactions with metabolic enzymes and, consequently, a different stability profile. A compound's metabolic stability dictates its half-life and clearance, profoundly impacting its pharmacokinetic and pharmacodynamic properties.^[4] Therefore, a direct comparative assessment of the metabolic stability of 4-HCA against its parent compound, GHB, and other structural analogs is essential for predicting its *in vivo* behavior.

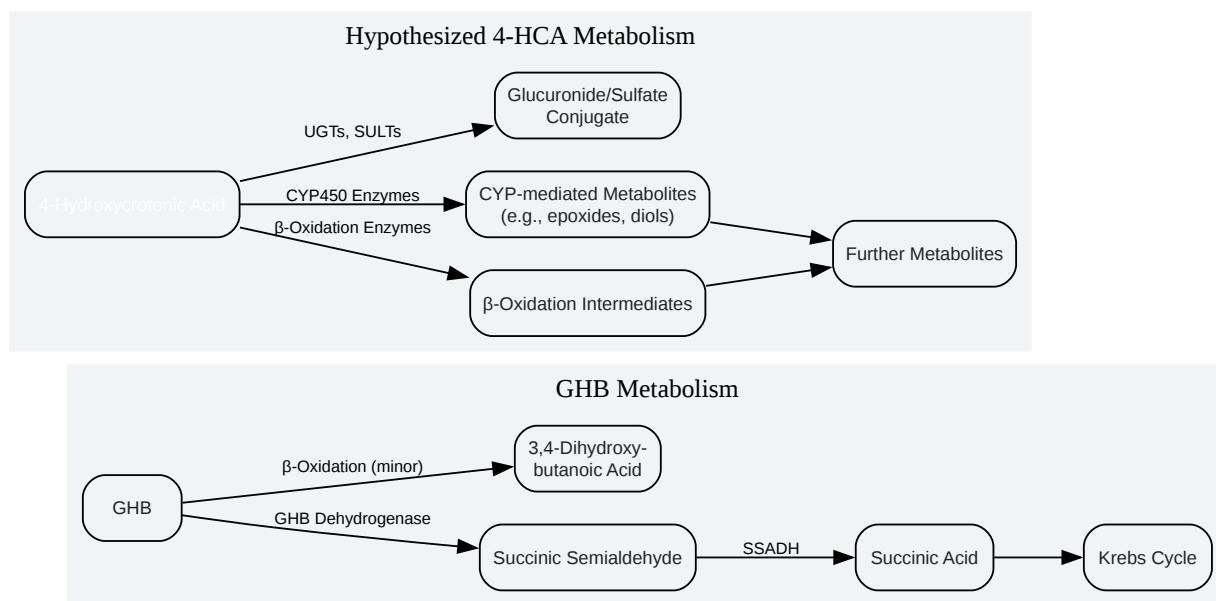
This guide will provide the framework for such a comparative study, focusing on the most relevant *in vitro* systems: liver microsomes, hepatocytes, and plasma.

The Metabolic Landscape: From GHB to Hypothesized Pathways for 4-HCA

A logical starting point for investigating the metabolism of 4-HCA is to understand the well-established pathways of its parent compound, GHB.

The Metabolic Fate of the Parent Compound: γ -Hydroxybutyric Acid (GHB)

The primary route of GHB metabolism is its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase. SSA is then rapidly converted to succinic acid by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.^{[3][5]} A minor


pathway for GHB metabolism is β -oxidation, which results in the formation of 3,4-dihydroxybutanoic acid (3,4-DHBA). Due to this rapid and efficient metabolism, GHB has a very short elimination half-life in humans, typically ranging from 30 to 60 minutes.[6][7]

Hypothesized Metabolic Pathways of 4-Hydroxycrotonic Acid

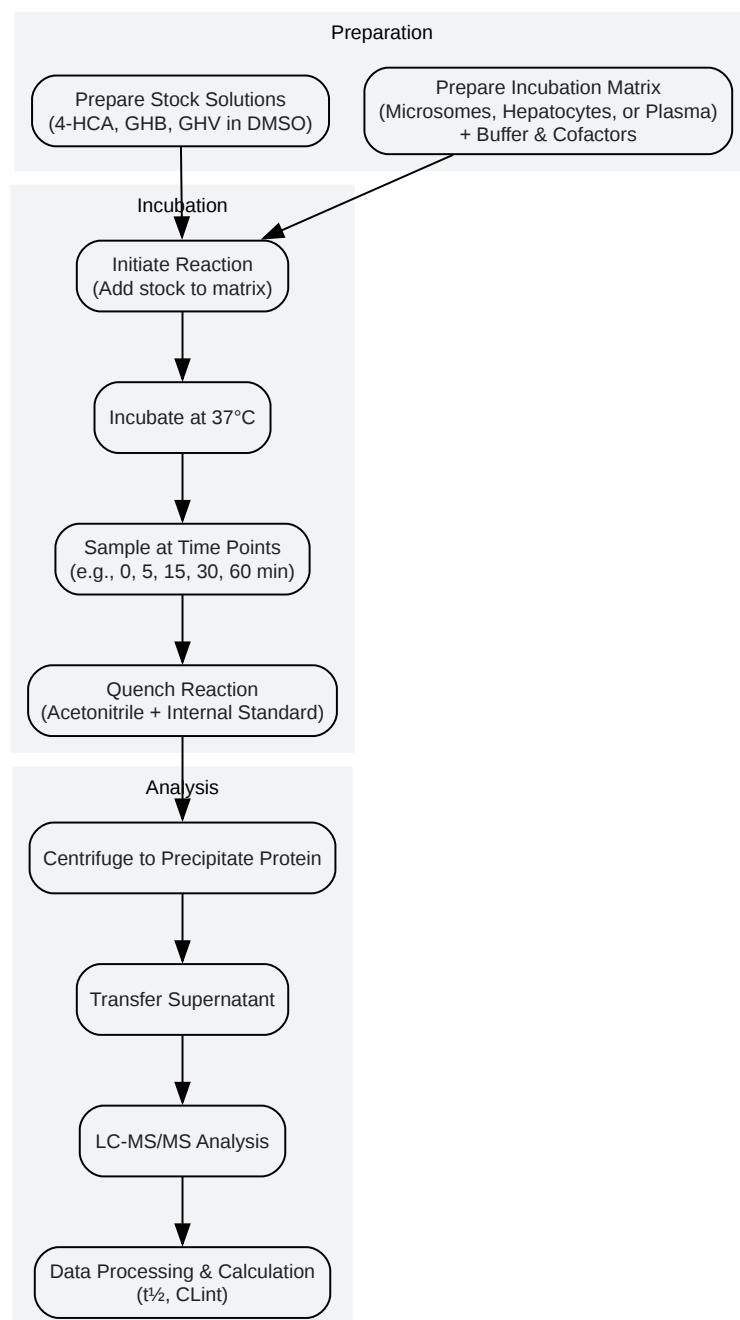
The chemical structure of 4-HCA, an unsaturated hydroxy fatty acid, suggests several potential metabolic pathways that may differ from or overlap with those of GHB.

- β -Oxidation: Like other fatty acids, 4-HCA is a candidate for β -oxidation. This process would involve the sequential cleavage of two-carbon units. The presence of the double bond would require the action of additional enzymes, such as enoyl-CoA isomerase, to facilitate its complete degradation.[8][9] Evidence for β -oxidation of GHB to 3,4-dihydroxybutyrate exists, lending credence to this hypothesis for 4-HCA.[10]
- Cytochrome P450 (CYP) Mediated Oxidation: The double bond in 4-HCA could be a target for CYP-mediated epoxidation, or the terminal hydroxyl group could undergo further oxidation. CYP enzymes, particularly the CYP4 family, are known to be involved in the ω - and (ω -1)-hydroxylation of fatty acids, including unsaturated ones.[11][12][13]
- Direct Conjugation (Phase II Metabolism): The hydroxyl group of 4-HCA could be a site for direct conjugation with glucuronic acid or sulfate, although this is often a secondary step after initial oxidation. GHB is known to form a glucuronide conjugate.[14]

These hypothesized pathways provide a basis for designing experiments to elucidate the metabolic stability of 4-HCA.

[Click to download full resolution via product page](#)

Caption: Hypothesized metabolic pathways of 4-HCA compared to GHB.


Experimental Design for a Comparative In Vitro Metabolic Stability Assessment

To objectively compare the metabolic stability of 4-HCA, a well-controlled experimental design is paramount. This involves testing 4-HCA alongside its parent compound, GHB, and potentially another structural analog like γ -hydroxyvaleric acid (GHV) in key *in vitro* systems.

Selection of In Vitro Test Systems

- Liver Microsomes: This subcellular fraction is rich in Phase I enzymes, particularly cytochrome P450s, making it ideal for assessing oxidative metabolism.[\[12\]](#) It is a cost-effective, high-throughput model for initial stability screening.[\[15\]](#)
- Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of hepatic clearance.[\[16\]](#)
- Plasma: This assesses stability against enzymes present in the blood, such as esterases and amidases, which can be a significant route of clearance for certain molecules.[\[4\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

- Objective: To determine the rate of Phase I metabolism.
- Materials:
 - Pooled human liver microsomes (HLMs)

- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compounds (4-HCA, GHB, GHV) and a positive control (e.g., Verapamil)
- Internal Standard (IS) (e.g., a deuterated analog of one of the test compounds)
- Acetonitrile (ACN) for quenching

- Procedure:
 - Prepare a working solution of HLMs (e.g., 1 mg/mL) in phosphate buffer on ice.
 - Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
 - In a 96-well plate, add phosphate buffer.
 - Add the test compound stock solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding the pre-warmed 2X NADPH regenerating system. For negative controls, add buffer instead.
 - At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing the IS.
 - Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
 - Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Objective: To determine stability against plasma enzymes.
- Materials:
 - Pooled human plasma (heparinized)
 - Phosphate-buffered saline (PBS, pH 7.4)
 - Test compounds and a positive control (e.g., Procaine, which is rapidly hydrolyzed by plasma esterases)^[4]
 - Internal Standard (IS)
 - Acetonitrile (ACN)
- Procedure:
 - Thaw plasma at 37°C and centrifuge to remove any precipitates.
 - In a 96-well plate, add plasma.
 - Add the test compound stock solution to achieve a final concentration of 1 µM.
 - Incubate the plate at 37°C.

- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing the IS.
- Seal, vortex, and centrifuge to pellet proteins.
- Transfer the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS Quantification

A robust and sensitive analytical method is crucial for accurate quantification.

- Sample Preparation: The protein precipitation described in the protocols is a standard and effective method for these small, polar molecules.
- Chromatography: Reversed-phase chromatography is suitable. A C18 column with a gradient elution using water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, would be a good starting point. [\[17\]](#)[\[18\]](#)
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Negative ion mode is often suitable for carboxylic acids.

Table 1: Proposed LC-MS/MS Parameters

Compound	Precursor Ion (Q1) [M-H] ⁻	Product Ion (Q3)	Collision Energy (eV)
4-Hydroxycrotonic Acid	101.0	57.0 (loss of CO₂ + H₂O)	10-15
γ-Hydroxybutyric Acid (GHB)	103.0	57.0 (loss of CO ₂ + H ₂ O)	12
γ-Hydroxyvaleric Acid (GHV)	117.1	71.0 (loss of CO ₂ + H ₂ O)	12
Internal Standard (e.g., GHB-d6)	109.1	61.0	12

Note: Parameters for 4-HCA are predicted and should be optimized experimentally.

Data Analysis and Comparative Presentation

The goal of the analysis is to determine the rate of disappearance of the parent compound over time.

Calculation of Metabolic Stability Parameters

- Plot the Data: Plot the natural logarithm (ln) of the peak area ratio (analyte/IS) versus time.
- Determine the Elimination Rate Constant (k): The slope of the linear regression of the ln-transformed data is the elimination rate constant (k). The slope must be statistically significant.
- Calculate Half-Life (t_{1/2}): t_{1/2} = 0.693 / k
- Calculate Intrinsic Clearance (CLint): For Microsomes: CLint (μL/min/mg protein) = (0.693 / t_{1/2}) * (mL incubation / mg microsomal protein) For Hepatocytes: CLint (μL/min/10⁶ cells) = (0.693 / t_{1/2}) * (mL incubation / 10⁶ hepatocytes) [\[16\]](#)

Presentation of Comparative Data

The results should be tabulated to allow for easy and direct comparison between the compounds across the different test systems.

Table 2: Comparative In Vitro Metabolic Stability Data

Compound	Test System	Half-Life (t _{1/2} , min)	Intrinsic Clearance (CLint)	% Remaining at 60 min
4-Hydroxycrotonic Acid	Human Liver Microsomes	To be determined	To be determined	To be determined
GHB	Human Liver Microsomes	Expected to be very high	Expected to be very low	Expected >95%
GHV	Human Liver Microsomes	To be determined	To be determined	To be determined
4-Hydroxycrotonic Acid	Human Hepatocytes	To be determined	To be determined	To be determined
GHB	Human Hepatocytes	Expected to be stable	Expected to be low	Expected >90%
GHV	Human Hepatocytes	To be determined	To be determined	To be determined
4-Hydroxycrotonic Acid	Human Plasma	To be determined	N/A	To be determined
GHB	Human Plasma	Expected to be stable	N/A	Expected >95%
GHV	Human Plasma	To be determined	N/A	To be determined
Verapamil (Control)	Human Liver Microsomes	< 30	High	< 20%

| Procaine (Control) | Human Plasma | < 15 | N/A | < 10% |

Note: Data for GHB is based on expectations from its known rapid in vivo clearance via non-microsomal pathways. The table is designed to be populated with experimentally generated data.

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Literature Values)

Compound	Species	Half-Life (t _{1/2})	Clearance	Reference
GHB	Human	30-60 min	Rapid, dose-dependent	[6][7]
GHB	Rat	Dose-dependent	Nonlinear	[3]

| 4-Hydroxycrotonic Acid | N/A | Data not available | Data not available | |

Conclusion and Future Directions

While direct public data on the metabolic stability of **4-hydroxycrotonic acid** is scarce, its structural relationship to GHB and its chemical nature as an unsaturated hydroxy fatty acid allow us to formulate clear, testable hypotheses about its metabolic fate. The experimental framework provided in this guide offers a robust strategy for determining the in vitro metabolic stability of 4-HCA in a comparative manner.

By systematically evaluating its stability in liver microsomes, hepatocytes, and plasma alongside its parent compound, researchers can generate the critical data needed to understand its likely pharmacokinetic profile. This knowledge is invaluable for any further investigation into the pharmacological or toxicological effects of 4-HCA, ultimately contributing to a more complete picture of GHB metabolism and its physiological consequences. The execution of these studies will fill a significant knowledge gap and provide a foundation for future in vivo and clinical research.

References

- Wikipedia. T-HCA. [URL: <https://en.wikipedia.org/wiki/T-HCA>]
- Quang LS, Desai MC, Kraner JC, Shannon MW, Woolf AD, Maher TJ. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. *Ann N Y Acad Sci.* 2002;965:461-72. [URL: <https://pubmed.ncbi.nlm.nih.gov/12105114/>]
- Dalvie D, Obach RS, Kang P, et al. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: *Drug Metabolism in Drug Design and Development*. John Wiley & Sons, Inc.; 2012. [URL: <https://onlinelibrary.wiley.com/doi/10.1002/9781118206833.ch1>]
- Kim H, Lee S, Lee S, et al. Metabolic Alterations Associated with γ -Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. *Metabolites.* 2021;11(11):739. [URL: <https://www.mdpi.com/2218-1989/11/11/739>]
- Labcorp. Metabolic Stability & Pharmacokinetics. [URL: <https://drugdevelopment.labcorp.com/industry-solutions/preclinical-toxicology/pharmacokinetics/in-vitro-adme/metabolic-stability.html>]
- Zhang T, Watson DG. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. *J Chromatogr B Analyt Technol Biomed Life Sci.* 2017;1040:221-228. [URL: <https://pubmed.ncbi.nlm.nih.gov/27889679/>]
- Sangkhae V, Prajapati K, Zhi L, et al. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. *Pharmaceutics.* 2023;15(3):967. [URL: https://www.researchgate.net/publication/369408638_Role_of_Human_Liver_Microsomes_in_In_Vitro_Metabolism_of_Drugs-A_Review]
- Emoto C, Johnson TN, Neuhoff S, et al. In Vitro Drug Metabolism Using Liver Microsomes. *Curr Protoc Pharmacol.* 2016;74:7.8.1-7.8.24. [URL: <https://pubmed.ncbi.nlm.nih.gov/27636111/>]
- Felmlee MA, Morse BL, Morris ME. γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. *AAPS J.* 2021;23(1):22. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805148/>]
- Liu S, Chen X, Li Y, et al. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy- α -Sanshool. *Toxics.* 2024;12(2):100. [URL: <https://www.mdpi.com/2305-6304/12/2/100>]
- Wikipedia. 1,4-Butanediol. [URL: <https://en.wikipedia.org/wiki/1,4-Butanediol>]
- Human Metabolome Database. Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710). [URL: <https://hmdb.ca/metabolites/HMDB0000710>]
- Das S, Srinivasan S, Rajamanickam V. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: *In Vitro Drug Release Testing of Special Dosage Forms*. IntechOpen; 2018. [URL: https://www.researchgate.net/publication/327771144_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]
- Carter LP, Chen W, Wu H, et al. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). *Drug Alcohol Depend.* 2005;78(1):91-9. [URL: <https://pubmed.ncbi.nlm.nih.gov/15795171/>]
- Felmlee MA, Morse BL, Morris ME. γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. *The AAPS Journal.* 2021;23(1):22. [URL: <https://www.semanticscholar.org/paper/y-Hydroxybutyric-Acid:-Pharmacokinetics,-and-Felmlee-Morse/b4d6b677a29e4695924294318c48a74e53995543>]
- Petersen IN, Kristensen JL, Tortzen C, Breindahl T, Pedersen DS. Synthesis and stability study of a new major metabolite of γ -hydroxybutyric acid. *Beilstein J Org Chem.* 2013;9:641-6. [URL: <https://www.beilstein-journals.org/bjoc/articles/9/72>]
- van Amsterdam J, Brunt T, van den Brink W. A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. *Front Pharmacol.* 2022;13:881335. [URL: <https://www.frontiersin.org/articles/10.3389/fphar.2022.881335/full>]
- University of Louisville. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube; 2023. [URL: <https://www.youtube.com/watch?v=5JyJyfXzJjU>]
- Benchchem. A Comparative Analysis of 3,4-Dihydroxybutanoic Acid and Gamma-Hydroxybutyric Acid (GHB) Metabolism. [URL: <https://www.benchchem.com/blog/a-comparative-analysis-of-3-4-dihydroxybutanoic-acid-and-gamma-hydroxybutyric-acid-ghb-metabolism/>]
- Fay KA, Parsh K, Nishida M, et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. *Toxicol In Vitro.* 2021;72:105085. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982276/>]

- APExBIO. trans-4-Hydroxycrotonic acid - Biochemical Research Reagent. [URL: <https://www.apexbt.com/trans-4-hydroxycrotonic-acid.html>]
- Henderson M, Lee C, Baselt R. Evidence for the β -oxidation of orally administered 4-hydroxybutyrate in humans. *J Anal Toxicol*. 1997;21(4):312-4. [URL: <https://www.researchgate.net>]
- Rupa Health. 4-Hydroxybutyric Acid. [URL: <https://www.rupahealth.com/biomarkers/4-hydroxybutyric-acid>]
- Restek. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [URL: https://www.restek.com/en/technical-literature-library/articles/fast-sensitive-lc-msms-analysis-of-ghb-and-related-compounds-in-human-blood-for-forensic-testing_ANAR2979/]
- Lee S, Kim J, In S, et al. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. *J Pharm Biomed Anal*. 2022;213:114686. [URL: <https://pubmed.ncbi.nlm.nih.gov/35219159/>]
- Wikipedia. Beta oxidation. [URL: <https://en.wikipedia.org>]
- Słoczyńska K, Gunia-Krzyżak A, Kocurkiewicz P, Pękala E, Żelaszczyk D. Metabolic stability and its role in the discovery of new chemical entities. *Acta Pharm*. 2019;69(3):345-361. [URL: https://www.researchgate.net/publication/334208035_Metabolic_stability_and_its_role_in_the_discovery_of_new_chemical_entities]
- Restek. A Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [URL: https://www.restek.com/en/technical-literature-library/articles/fast-sensitive-lc-msms-analysis-of-ghb-and-related-compounds-in-human-blood-for-forensic-testing_ANAR2979/]
- Wikipedia. γ -Hydroxybutyric acid. [URL: https://en.wikipedia.org/wiki/%CE%93-Hydroxybutyric_acid]
- Waters. Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [URL: <https://www.waters.com/nextgen/us/en/library/application-notes/2004/simutaneous-analysis-of-ghb-and-its-precursors-in-urine-using-lc-ms-ms.html>]
- Kuipers S, van den Brink W, van Amsterdam J, et al. Pharmacokinetics and pharmacodynamics of γ -hydroxybutyrate in healthy subjects. *Br J Clin Pharmacol*. 2016;82(5):1294-1304. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5061805/>]
- Kolanowski W, Dąbrowska A. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. *Biomolecules*. 2022;12(5):673. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9138626/>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. γ -Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-HCA - Wikipedia [en.wikipedia.org]
- 4. γ -Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. trans-4-Hydroxycrotonic acid (CAS 24587-49-3): R&D Systems [rndsystems.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]

- 12. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Role for the Orphan Human Cytochrome P450 2S1 in Polyunsaturated Fatty Acid ω -1 Hydroxylation Using an Untargeted Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Alterations Associated with γ -Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Metabolic Stability of 4-Hydroxycrotonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029462#comparative-study-of-the-metabolic-stability-of-4-hydroxycrotonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com